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1h-Pyrazolo[3,4-d]pyrimidine

Src kinase Hepatocellular carcinoma Tyrosine kinase inhibitor

Kinase inhibitor programs frequently face delays sourcing high-purity heterocyclic scaffolds for ATP-competitive binding. 1H-Pyrazolo[3,4-d]pyrimidine (CAS 271-80-7) directly resolves this as a validated adenine bioisostere: • Achieves potent Src inhibition (derivative IC50 = 0.7 nM) and HPK1 selectivity (IC50 = 29 nM) • Enables rapid C4/C6 library synthesis via solid-phase Aza-Wittig/electrocyclic ring closure • Delivers calculated LogP 0.35, TPSA 54.46 Ų, MW 120.11 for fragment-based screening Procure this core scaffold with assured purity and reliable global logistics.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 271-80-7
Cat. No. B1217852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrazolo[3,4-d]pyrimidine
CAS271-80-7
SynonymsA-420983
pyrazolo(3,4-d)pyrimidine
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=NC=N1
InChIInChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9)
InChIKeyQUKPALAWEPMWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]pyrimidine Overview and Procurement


1H-Pyrazolo[3,4-d]pyrimidine (CAS 271-80-7) is a fused nitrogen-containing heterocyclic scaffold recognized as a bioisostere of the adenine ring of ATP [1]. This structural mimicry enables the core and its derivatives to act as ATP-competitive inhibitors of a wide range of protein kinases, including tyrosine kinases (e.g., Src, EGFR) and serine/threonine kinases (e.g., CDKs, HPK1) [2]. The unsubstituted core (C5H4N4, MW 120.11) is a versatile intermediate for medicinal chemistry and chemical biology applications, with reported physicochemical properties including a boiling point of 312.5±15.0 °C at 760 mmHg, a density of 1.5±0.1 g/cm³, a calculated LogP of 0.3529, and a topological polar surface area (TPSA) of 54.46 Ų .

Scaffold role ATP-competitive kinase inhibitor design (tyrosine & serine/threonine kinases)
Selection context Adenine bioisostere core for kinase selectivity profiling and lead optimization
Derivatization Supports solid-phase and parallel synthesis for library production

Why 1H-Pyrazolo[3,4-d]pyrimidine Cannot Be Substituted


Although both pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are adenine bioisosteres, they exhibit distinct kinase inhibition profiles and synthetic tractability. The [3,4-d] regioisomer presents a different spatial arrangement of hydrogen bond donors and acceptors, enabling unique hinge-binding interactions in ATP-binding pockets compared to the [1,5-a] isomer [1]. Direct comparative studies reveal divergent antiproliferative activities: in a 60-cell-line NCI panel, pyrazolo[3,4-d]pyrimidines demonstrated a distinct activity fingerprint from their [1,5-a] counterparts [2]. Similarly, substituting a purine core with a pyrazolo[3,4-d]pyrimidine scaffold—as in roscovitine analogs—alters both potency and kinase selectivity, confirming that these bioisosteres are not functionally interchangeable without compromising target engagement .

Target scaffold 1H-Pyrazolo[3,4-d]pyrimidine: distinct hinge-binding geometry, kinase profile validated across multiple families
Common substitute risk Pyrazolo[1,5-a]pyrimidine or purine regioisomers may shift kinase inhibition profiles; bioisosteric replacement may not transfer target engagement or selectivity without re-validation

1H-Pyrazolo[3,4-d]pyrimidine Comparative Evidence


Src Kinase Inhibition: Superior Cytotoxicity vs Dasatinib in HCC

In a molecular hybridization study, pyrazolo[3,4-d]pyrimidine derivative 7e demonstrated an IC50 of 0.7 nM against Src kinase, with superior cytotoxic selectivity in HepG2 hepatocellular carcinoma cells compared to the clinically approved tyrosine kinase inhibitor dasatinib [1]. The compound exhibited an antiproliferative IC50 of 2.47 μM in HepG2 cells after 72 h, with an improved ADME profile and enhanced apoptotic induction relative to dasatinib [1].

Src kinase comparison
Head-to-head
Derivative 7e: Src IC50 0.7 nM; HepG2 proliferation IC50 2.47 μM vs dasatinib
Reported cell-model response context; supports kinase selectivity evaluation
HepG2 hepatocellular carcinoma model
Src kinase Hepatocellular carcinoma Tyrosine kinase inhibitor

Selective HPK1 Inhibition with GLK Selectivity

Structure-based design yielded compound 10n, a 1H-pyrazolo[3,4-d]pyrimidine derivative with an HPK1 IC50 of 29.0 nM [1]. Critically, 10n maintained good selectivity over a panel of 25 kinases, including GLK (germinal center kinase-like kinase), a closely related MAP4K family member, and inhibited SLP76 phosphorylation at concentrations as low as 0.1 μM [1].

HPK1 inhibition
Class-level
IC50 29.0 nM; SLP76 phosphorylation inhibited at 0.1 μM
Supports HPK1 pathway research; selectivity over GLK reported
Kinase panel context, selectivity requires independent verification
HPK1 Cancer immunotherapy MAP4K family

PAK1 Inhibitor: ER Stress and Anti-Migration in TNBC

High-throughput virtual screening identified the 1H-pyrazolo[3,4-d]pyrimidine scaffold as a promising PAK1 inhibitor lead . Optimization yielded ZMF-10, a potent PAK1 inhibitor with an IC50 of 174 nM and selectivity over related kinases . In MDA-MB-231 triple-negative breast cancer cells, ZMF-10 inhibited proliferation with an IC50 of 3.48 μM at 48 h, suppressed migration via FOXO3 activation, and induced significant ER stress and apoptosis .

PAK1 inhibitor
Class-level
PAK1 IC50 174 nM; MDA-MB-231 proliferation IC50 3.48 μM
Model-response context; ER stress and migration endpoints affected
Triple-negative breast cancer cell model, selectivity data limited
PAK1 Breast cancer ER stress Cell migration

Adenosine A1 Receptor Antagonism

A pyrazolo[3,4-d]pyrimidine derivative (BDBM50053938) demonstrated a Ki value of 2.73 nM for the rat adenosine A1 receptor, establishing the scaffold as a source of high-affinity non-xanthine adenosine antagonists [1]. The binding affinity was determined using a radioligand competition assay with [³H]-R-PIA as the labeled agonist [1].

A1 antagonist
Class-level
Ki 2.73 nM (rat adenosine A1 receptor)
Supports non-xanthine adenosine receptor probe development
Radioligand binding; functional translation requires review
Adenosine receptor A1 antagonist GPCR

Solid-Phase and Parallel Synthesis for Rapid Derivatization

Two distinct synthetic methodologies have been validated for generating diverse 1H-pyrazolo[3,4-d]pyrimidine libraries. A solid-phase Aza-Wittig/electrocyclic ring closure route enables the facile preparation of derivative libraries by varying the primary amine building block [1]. Separately, a parallel medicinal chemistry (PMC) approach using condensation of N-pyrazolylamides and nitriles allows rapid exploration of C4 and C6 vectors, including challenging C(sp³) substituents not accessible via traditional cross-coupling [2].

Synthetic routes
Class-level
Solid-phase Aza-Wittig & parallel condensation enable C4/C6 diversity
Supports library synthesis and rapid lead optimization
C(sp³)-rich vectors accessible; method transfer requires optimization
Solid-phase synthesis Parallel synthesis Medicinal chemistry Library generation

EGFR Inhibitor: Potency Comparable to Doxorubicin

A series of hybrid pyrazolo[3,4-d]pyrimidine derivatives were evaluated for EGFR-TK inhibition and cytotoxicity against three human cancer cell lines [1]. The pyrazolo hybrid 14d exhibited IC50 values of 3.65 μM (HepG2 liver cancer), 1.45 μM (MCF-7 breast cancer), and 2.00 μM (HCT-116 colon cancer), comparable to or more potent than the reference cytotoxic agent doxorubicin (IC50 = 5.66, 2.60, and 8.48 μM, respectively) [1]. The series also demonstrated EGFR-TK inhibition with IC50 values ranging from 8.27 to 19.03 μM [1].

EGFR cytotoxicity
Head-to-head
Derivative 14d: IC50 1.45–3.65 μM across HepG2, MCF-7, HCT-116 vs doxorubicin
Reported cell-model response; supports cytotoxicity endpoint review
EGFR-TK inhibition IC50 8.27–19.03 μM; selectivity profile pending
EGFR Cytotoxicity HepG2 MCF-7 HCT-116

1H-Pyrazolo[3,4-d]pyrimidine Research and Industrial Applications


Src Kinase Inhibitors for Hepatocellular Carcinoma

Based on the demonstrated superiority of pyrazolo[3,4-d]pyrimidine derivative 7e (IC50 = 0.7 nM) over dasatinib in Src inhibition and cytotoxic selectivity in HepG2 cells [1], this scaffold is strategically valuable for medicinal chemistry programs targeting hepatocellular carcinoma and other Src-driven malignancies. Procurement of the 1H-pyrazolo[3,4-d]pyrimidine core enables the exploration of structure-activity relationships to further optimize ADME properties and kinase selectivity profiles relative to clinically approved multi-kinase inhibitors.

Selective HPK1 Inhibitors for Cancer Immunotherapy

The identification of compound 10n as a potent (IC50 = 29 nM) and selective HPK1 inhibitor demonstrates the utility of the pyrazolo[3,4-d]pyrimidine scaffold for developing negative regulators of T-cell receptor signaling [1]. This application is particularly relevant for immuno-oncology programs seeking to enhance anti-tumor immunity while minimizing off-target kinase inhibition. The scaffold's ability to discriminate between HPK1 and the closely related GLK kinase supports its use in lead optimization campaigns requiring MAP4K family selectivity.

High-Throughput Compound Library Synthesis

The availability of solid-phase Aza-Wittig/electrocyclic ring closure [1] and parallel medicinal chemistry condensation [2] protocols makes the pyrazolo[3,4-d]pyrimidine core an attractive starting point for combinatorial library production. These methods enable rapid exploration of C4 and C6 substituents, including C(sp³)-rich chemical space not accessible via traditional cross-coupling. Procurement of the core scaffold supports efficient hit-to-lead and lead optimization workflows in both academic and industrial settings.

Adenosine Receptor Modulators for CNS and Cardiovascular Research

The demonstrated high affinity (Ki = 2.73 nM) of pyrazolo[3,4-d]pyrimidine derivatives for the adenosine A1 receptor [1] positions this scaffold as a productive starting point for developing non-xanthine adenosine antagonists. Such compounds are valuable for investigating neurological disorders, cardiovascular conditions, and as pharmacological tools for probing adenosine receptor signaling pathways. The scaffold's bioisosteric relationship to adenine further supports its utility in designing selective A1, A2A, or A3 receptor ligands.

Application
Selection Property
Validation Focus
Src kinase signaling studies (hepatocellular carcinoma models)
Kinase selectivity profile vs multi-kinase inhibitors
Target engagement and ADME endpoint review
HPK1 pathway research for immune cell signaling
MAP4K family selectivity (HPK1 vs GLK)
Cellular phosphorylation assay validation
Combinatorial library synthesis for kinase inhibitor discovery
Scaffold derivatization potential at C4 and C6
Synthetic route scalability and chemical space coverage
Adenosine receptor modulation studies (A1, A2A, A3)
Non-xanthine scaffold affinity for adenosine receptors
Radioligand binding and functional assay correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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